

# GEN1046 (Acasunlimab): A Bispecific Antibody for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025



GEN1046, also known as Acasunlimab, is an investigational, first-in-class bispecific antibody developed by Genmab and BioNTech using Genmab's proprietary DuoBody® technology platform.[1][2] It is designed to simultaneously target two critical immune checkpoints: Programmed Death-Ligand 1 (PD-L1) and 4-1BB (CD137).[3][4]

#### **Mechanism of Action**

GEN1046's innovative design allows it to perform two distinct and synergistic functions.[4][5] Firstly, it blocks the interaction between PD-L1 on tumor cells and its receptor PD-1 on T-cells, thereby preventing the tumor's ability to evade the immune system.[2][6] Secondly, and concurrently, it provides a conditional co-stimulatory signal to T-cells and Natural Killer (NK) cells by engaging the 4-1BB receptor.[3][4] This 4-1BB activation is dependent on the antibody's binding to PD-L1, which is intended to localize potent immune activation to the tumor microenvironment and minimize systemic side effects.[1]

#### **Signaling Pathway**

The dual-targeting mechanism of GEN1046 results in the reactivation and enhancement of the anti-tumor immune response. By blocking the PD-L1/PD-1 pathway, GEN1046 removes the "brakes" on T-cell activity. The simultaneous conditional agonism of 4-1BB provides a potent "gas" signal, promoting T-cell proliferation, cytokine production, and enhanced cytotoxic activity against cancer cells.[4][5]





Click to download full resolution via product page

Figure 1: GEN1046 Mechanism of Action.

#### **Preclinical Data**

Preclinical studies have demonstrated the potent anti-tumor activity of GEN1046. In vitro, GEN1046 induced superior T-cell proliferation, cytokine production, and antigen-specific T-cell-mediated cytotoxicity compared to clinically approved PD-(L)1 antibodies.[5][7] In vivo studies using transplantable mouse tumor models also showed potent anti-tumor activity.[5][7]



| Parameter                     | Value                   | Species/Cell Line              | Reference |
|-------------------------------|-------------------------|--------------------------------|-----------|
| Binding Affinity (EC50)       |                         |                                |           |
| Human 4-1BB/CD137             | 5.74 ng/mL              | Recombinant Protein            | [1]       |
| Human PD-L1/B7-H1             | 11.27 ng/mL             | Recombinant Protein            | [1]       |
| In Vitro Activity             |                         |                                |           |
| T-cell Proliferation          | Dose-dependent increase | Human T-cells                  | [1][3]    |
| Cytokine Production           | Dose-dependent increase | Human T-cells                  | [1][3]    |
| In Vivo Antitumor<br>Activity |                         |                                |           |
| Tumor Growth Inhibition       | Significant             | dKI transgenic<br>C57BL/6 mice | [3]       |

## **Clinical Development**

GEN1046 is being evaluated in multiple clinical trials for various solid tumors.

Experimental Workflow: First-in-Human Phase 1/2a Trial (NCT03917381)





Click to download full resolution via product page

Figure 2: GEN1046 Phase 1/2a Trial Workflow.

#### **Clinical Trial Results**



| Trial ID    | Phase | Patient<br>Population                                            | Key Findings                                                                                                 | Reference |
|-------------|-------|------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| NCT03917381 | 1/2a  | Advanced<br>Refractory Solid<br>Tumors                           | Disease Control<br>Rate (DCR):<br>65.6% (40/61).<br>Manageable<br>safety profile.                            | [5][7]    |
| NCT05117242 | 2     | PD-L1-positive<br>metastatic<br>NSCLC<br>(previously<br>treated) | Combination with Pembrolizumab (Q6W): Median Overall Survival (mOS) of 17.5 months; 12-month OS rate of 69%. |           |

## **Experimental Protocols**

Detailed experimental protocols for the generation and characterization of GEN1046 are available in the supplementary materials of the cited literature.[3][8] Key methodologies include:

- Generation of GEN1046: The DuoBody® platform was used for the controlled Fab-arm exchange of two parental IgG1 antibodies with specific mutations in the CH3 domain.[3]
- Binding Assays: Enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR) were used to determine the binding affinity and kinetics of GEN1046 to recombinant human PD-L1 and 4-1BB.[1]
- In Vitro Functional Assays: T-cell proliferation was assessed using mixed lymphocyte reaction (MLR) assays. Cytokine production (e.g., IFN-y, IL-2) was measured by multiplex immunoassays. T-cell mediated cytotoxicity was evaluated using real-time cell analysis (xCELLigence).[8]



 In Vivo Tumor Models: Humanized mouse models with engrafted human immune cells or syngeneic mouse models were used. Tumor growth was monitored, and immune cell infiltration was analyzed by flow cytometry and immunohistochemistry.[3][8]

## **GPI-1046: A Neurotrophic Immunophilin Ligand**

GPI-1046 is a non-immunosuppressive immunophilin ligand that has been investigated for its potential neurotrophic and neuroprotective effects.[9] Unlike immunosuppressants such as FK506, GPI-1046 binds to FK506-binding proteins (FKBPs) without inhibiting calcineurin, thus avoiding immunosuppressive activity.[9]

## **Mechanism of Action**

The precise mechanism of action of GPI-1046 is not fully elucidated but is believed to involve the modulation of intracellular signaling pathways that promote neuronal survival and regeneration. It has been shown to enhance the production of neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF).[10]

#### **Signaling Pathway**

GPI-1046's binding to FKBPs is thought to trigger downstream signaling cascades that lead to the expression of genes involved in neuronal growth and protection. This can include pathways that mitigate oxidative stress and support axonal regeneration.





Click to download full resolution via product page

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. pnas.org [pnas.org]
- 6. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acasunlimab, an Fc-inert PD-L1×4-1BB bispecific antibody, combined with PD-1 blockade potentiates antitumor immunity via complementary immune modulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Modulation of Neurite Outgrowth in Human Neural Progenitor Cells by Inhibiting Non-muscle Myosin II PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GEN1046 (Acasunlimab): A Bispecific Antibody for Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800415#discovery-and-history-of-mc-1046]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com